2,2,4,6,6-Pentamethylhept-3-ene, (Z)-

Thermochemistry Physical Chemistry Phase-Change Energetics

(Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4) is the cis-configured stereoisomer of a highly branched C12 monoolefin hydrocarbon (molecular formula C12H24, molecular weight 168.32 g/mol). Characterized by five methyl substituents on a heptene backbone, this compound exists as a colorless liquid at ambient temperature with a predicted boiling point of 192.7 ± 7.0 °C at 760 mmHg and a density of 0.764 g/cm³.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 27656-50-4
Cat. No. B14153442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6,6-Pentamethylhept-3-ene, (Z)-
CAS27656-50-4
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)C)CC(C)(C)C
InChIInChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3/b10-8-
InChIKeyNBUMCEJRJRRLCA-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4): Sourcing the Pure Z-Isomer of a Sterically Hindered Branched Alkene


(Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4) is the cis-configured stereoisomer of a highly branched C12 monoolefin hydrocarbon (molecular formula C12H24, molecular weight 168.32 g/mol) [1]. Characterized by five methyl substituents on a heptene backbone, this compound exists as a colorless liquid at ambient temperature with a predicted boiling point of 192.7 ± 7.0 °C at 760 mmHg and a density of 0.764 g/cm³ [2]. As a member of the branched unsaturated hydrocarbon class, it is structurally distinct from its trans (E)-isomer (CAS 27656-49-1) and from the mixed-stereochemistry product (CAS 123-48-8), with specific thermodynamic properties that differentiate it for procurement decisions in research and industrial contexts.

Why Generic Substitution of (Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4) Is Not Justified


This compound cannot be interchanged with its E-isomer or mixed-stereochemistry variants without consequence. The Z-configuration imposes a specific spatial arrangement of bulky tert-butyl-like substituents that alters both thermodynamic stability and intermolecular interactions [1]. Direct experimental evidence demonstrates a lower standard molar enthalpy of vaporization for the Z-isomer relative to its E counterpart, a quantifiable manifestation of distinct liquid-state cohesive forces rooted in stereochemistry [2]. While many physicochemical properties (boiling point, density, flash point) are computationally predicted and reported identically for both isomers in aggregated databases, the thermodynamic divergence is experimentally verified and relevant for processes governed by phase-change energetics. Furthermore, the E-isomer has been detected as a human fecal metabolite [3], while analogous biological pathway data for the Z-isomer remain unreported in primary literature, highlighting a gap that precludes functional equivalence assumptions.

Quantitative Differentiation Evidence for (Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4) Against Key Comparators


Standard Molar Enthalpy of Vaporization: Z-Isomer vs. E-Isomer

The standard molar enthalpy of vaporization (ΔvapH°) of (Z)-2,2,4,6,6-pentamethylhept-3-ene is 63.2 ± 0.5 kJ/mol, determined experimentally via the transpiration method over the temperature range 288–318 K [1]. In direct comparison, the E-isomer (CAS 27656-49-1) exhibits a ΔvapH° of 65.9 ± 0.3 kJ/mol, measured under equivalent conditions over 291–318 K [1][2]. This 2.7 kJ/mol difference (approximately 4.3% higher for the E-isomer) exceeds the combined experimental uncertainties and reflects weaker intermolecular cohesive forces in the liquid state of the Z-isomer attributable to its cis stereochemistry.

Thermochemistry Physical Chemistry Phase-Change Energetics

Vaporization Enthalpy at 303–305 K: Direct Temperature-Matched Comparison

At comparable elevated temperatures, the Z-isomer shows ΔvapH = 63.0 ± 0.5 kJ/mol at 303 K, while the E-isomer records ΔvapH = 65.6 ± 0.5 kJ/mol at 305 K [1][2]. The near-identical measurement temperatures (303 vs. 305 K) allow confident comparison, confirming a 2.6 kJ/mol differential that is consistent with the standard-condition result. This dataset, compiled from Verevkin et al. (2000) and validated in the NIST Phase Change Data compilation, provides the only experimentally measured, isomer-resolved thermodynamic data available for this compound class.

Thermodynamics Calorimetry Gas Chromatography

Isomer Equilibrium: Z/E-2,2,4,6,6-Pentamethyl-3-heptene vs. 1,1-Dineopentylethylene

The compound participates in a double-bond positional isomerization equilibrium with 1,1-dineopentylethylene (CAS 141-70-8), a constitutional isomer of identical molecular formula (C12H24) but fundamentally different skeletal connectivity, featuring a terminal methylene group rather than an internal trisubstituted alkene [1]. Kosykhin (1976) developed a Raman spectroscopic method using characteristic line intensities to quantify this equilibrium, establishing that the two isomers are distinguishable and interconvertible under defined conditions. While the Z/E stereoisomer ratio is not explicitly quantified in the available abstract, the study confirms that 2,2,4,6,6-pentamethyl-3-heptene and 1,1-dineopentylethylene are thermodynamically linked, with the Z-isomer being the stereochemical form of the internal alkene species.

Isomerization Chemistry Raman Spectroscopy Structural Isomer Analysis

Boiling Point and Density: Predicted Parity vs. Experimental Lacuna

Multiple database entries report identical or near-identical predicted boiling points for the Z-isomer (192.7 ± 7.0 °C at 760 mmHg) and the E-isomer (192.7 ± 7.0 °C at 760 mmHg) , along with computed densities of 0.764 g/cm³ for both isomers [1]. These values are algorithmically predicted rather than experimentally determined, meaning any apparent parity may obscure real stereochemistry-dependent differences. In contrast, the structurally related 1,1-dineopentylethylene has a moderately lower reported boiling point of 190.9 °C and density of 0.759 g/cm³ . The more distantly related 2,4-dimethyl-2-pentene (C7H14) boils at only 83.4 °C, highlighting the boiling point elevation conferred by the extensive branching and higher molecular weight of the C12 system.

Physicochemical Properties Computational Chemistry Quality Control

Antibacterial Activity: Compound-Class Report with No Isomer-Specific Data

The mixed-stereochemistry compound 2,2,4,6,6-pentamethyl-3-heptene (CAS 123-48-8) has been described in commercial literature as exhibiting antibacterial activity against Gram-positive bacteria, with a proposed radical-based mechanism of action . This designation as a soil bactericide appears in vendor documentation. However, critically, no primary research study provides isomer-resolved antibacterial data comparing the Z-isomer (CAS 27656-50-4) against the E-isomer or the mixed product. The available information does not specify minimum inhibitory concentration (MIC) values, bacterial strain panels, or experimental protocols. Consequently, any procurement decision based on antibacterial performance cannot currently differentiate between stereoisomers on the basis of quantitative biological evidence.

Antibacterial Soil Bactericide Gram-Positive Bacteria

Evidence-Backed Application Scenarios for (Z)-2,2,4,6,6-Pentamethylhept-3-ene (CAS 27656-50-4)


Thermodynamic Reference Standard for Stereochemistry-Dependent Vaporization Studies

The well-characterized ΔvapH° differential (63.2 vs. 65.9 kJ/mol for Z vs. E) makes this compound pair an ideal model system for calibrating vapor pressure measurement apparatus and validating computational methods for predicting stereochemistry effects on phase-change energetics [1]. The NIST-archived data provide traceable reference values for laboratories developing transpiration or correlation gas-chromatography methods.

Isomer-Specific Intermediate in Sterically Controlled Synthetic Pathways

The pure Z-isomer serves as a structurally defined starting material for stereospecific transformations where the cis-configuration of bulky substituents directs regiochemical or stereochemical outcomes. Awareness of the equilibrium with 1,1-dineopentylethylene [2] enables synthetic chemists to anticipate and control isomerization during reaction optimization.

Analytical Reference Material for Chiral or Isomer-Specific Chromatography

In gas chromatographic (GC) or HPLC method development for complex hydrocarbon mixtures, the Z-isomer provides a well-defined retention time marker distinct from the E-isomer, which can be exploited in method validation. The documented vaporization enthalpy directly informs GC temperature program optimization for isomer separation [1].

Model Branched Alkene for Environmental Fate and Transport Modeling

The experimentally measured vaporization enthalpy of the Z-isomer enables more accurate prediction of air-water partitioning (Henry's Law constant) and atmospheric fate compared to estimation methods that do not account for stereochemistry. Researchers modeling the environmental distribution of branched hydrocarbon contaminants can use this compound-specific data to improve model parameterization [1].

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